molecular formula C21H14Cl2N2O2 B15044334 3,4-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3,4-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B15044334
M. Wt: 397.2 g/mol
InChI Key: RCOFZYNGVSSWPK-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, a benzoxazole moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Chlorination: The benzene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.

    Amidation: The final step involves the coupling of the chlorinated benzene ring with the benzoxazole derivative through an amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,4-Dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study various biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-N-methylaniline: Similar in structure but lacks the benzoxazole moiety.

    2,3-Dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Similar but with different chlorine substitution pattern.

Uniqueness

3,4-Dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the specific positioning of the chlorine atoms and the presence of the benzoxazole ring

Properties

Molecular Formula

C21H14Cl2N2O2

Molecular Weight

397.2 g/mol

IUPAC Name

3,4-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H14Cl2N2O2/c1-12-2-9-18-19(10-12)27-21(25-18)13-3-6-15(7-4-13)24-20(26)14-5-8-16(22)17(23)11-14/h2-11H,1H3,(H,24,26)

InChI Key

RCOFZYNGVSSWPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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